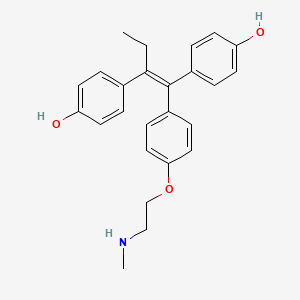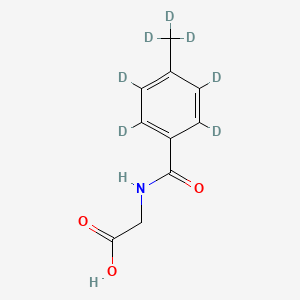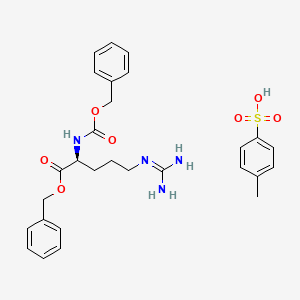
(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen is a metabolite of Tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of estrogen receptor-positive breast cancer. This compound exhibits both estrogenic and anti-estrogenic properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen typically involves the demethylation of Tamoxifen followed by hydroxylation. One common method includes the use of demethylating agents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4) under controlled conditions . The hydroxylation step can be achieved using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen often employs continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction conditions, leading to more efficient production .
Chemical Reactions Analysis
Types of Reactions
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen undergoes various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction to corresponding alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogenation using reagents like bromine (Br2) or chlorine (Cl2)
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, OsO4.
Reduction: NaBH4, LiAlH4.
Substitution: Br2, Cl2.
Major Products
The major products formed from these reactions include various hydroxylated and halogenated derivatives of (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen .
Scientific Research Applications
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen has a wide range of applications in scientific research:
Mechanism of Action
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen exerts its effects by binding to estrogen receptors (ERα and ERβ), thereby modulating their activity. This binding can either activate or inhibit the transcription of estrogen-responsive genes, depending on the cellular context . The compound also influences various signaling pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
4-Hydroxytamoxifen: Another active metabolite with potent anti-estrogenic activity.
Endoxifen: A metabolite with similar properties but different pharmacokinetics
Uniqueness
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen is unique due to its dual estrogenic and anti-estrogenic properties, which make it a valuable tool for studying estrogen receptor modulation and its effects on various biological processes .
Properties
IUPAC Name |
4-[(Z)-1-(4-hydroxyphenyl)-1-[4-[2-(methylamino)ethoxy]phenyl]but-1-en-2-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-3-24(18-4-10-21(27)11-5-18)25(19-6-12-22(28)13-7-19)20-8-14-23(15-9-20)29-17-16-26-2/h4-15,26-28H,3,16-17H2,1-2H3/b25-24- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBJJTCUEOUMEV-IZHYLOQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747670 |
Source


|
| Record name | 4,4'-[(1Z)-1-{4-[2-(Methylamino)ethoxy]phenyl}but-1-ene-1,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217247-19-2 |
Source


|
| Record name | 4,4'-[(1Z)-1-{4-[2-(Methylamino)ethoxy]phenyl}but-1-ene-1,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













